![molecular formula C15H11BrN2O3S B5236063 2-({[(4-bromobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5236063.png)
2-({[(4-bromobenzoyl)amino]carbonothioyl}amino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({[(4-bromobenzoyl)amino]carbonothioyl}amino)benzoic acid is a synthetic compound that has been widely used in scientific research. It is also known as BB-94 or Batimastat and belongs to the class of matrix metalloproteinase inhibitors. The compound was first developed in the 1990s and has since been used in various studies to understand its mechanism of action, biochemical and physiological effects, and potential applications in different fields.
Mecanismo De Acción
The mechanism of action of BB-94 involves the inhibition of matrix metalloproteinases, which are enzymes that degrade the extracellular matrix and play a crucial role in tissue remodeling and repair. BB-94 binds to the active site of these enzymes and prevents their activity, thereby reducing tissue degradation and promoting tissue repair.
Biochemical and Physiological Effects:
BB-94 has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer research, BB-94 has been shown to inhibit tumor invasion and metastasis by reducing the activity of matrix metalloproteinases. Inflammation can be reduced by inhibiting the activity of certain enzymes and cytokines. In tissue regeneration, BB-94 can promote wound healing and tissue repair by reducing tissue degradation and promoting tissue remodeling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BB-94 in lab experiments is its ability to inhibit the activity of matrix metalloproteinases, which can be useful in studying various biological processes such as tumor invasion, inflammation, and tissue regeneration. However, BB-94 has some limitations, including its potential toxicity and non-specific inhibition of other enzymes. Therefore, careful consideration should be given to the concentration and duration of BB-94 treatment in lab experiments.
Direcciones Futuras
There are several future directions for the study of BB-94. One potential application is in the treatment of cancer, where BB-94 may be used in combination with other therapies to inhibit tumor invasion and metastasis. In addition, BB-94 may be investigated for its potential use in tissue engineering and regenerative medicine, where it may be used to promote tissue repair and regeneration. Further studies are needed to understand the full potential of BB-94 in these areas and to address its limitations in lab experiments.
Conclusion:
In conclusion, 2-({[(4-bromobenzoyl)amino]carbonothioyl}amino)benzoic acid is a synthetic compound that has been widely used in scientific research. Its mechanism of action involves the inhibition of matrix metalloproteinases, which has potential applications in cancer research, inflammation, and tissue regeneration. While BB-94 has several advantages in lab experiments, careful consideration should be given to its potential toxicity and non-specific inhibition of other enzymes. Further studies are needed to fully understand the potential of BB-94 in different fields and to address its limitations.
Métodos De Síntesis
The synthesis of 2-({[(4-bromobenzoyl)amino]carbonothioyl}amino)benzoic acid involves the reaction of 4-bromobenzoyl chloride with thiourea in the presence of a base such as sodium hydroxide. The resulting product is then treated with 2-aminobenzoic acid to form the final compound. The synthesis process is relatively simple and can be performed in a laboratory setting.
Aplicaciones Científicas De Investigación
BB-94 has been extensively studied for its potential applications in various fields such as cancer research, inflammation, and tissue regeneration. In cancer research, BB-94 has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a crucial role in tumor invasion and metastasis. Studies have also shown that BB-94 can reduce inflammation by inhibiting the activity of certain enzymes and cytokines. In addition, BB-94 has been investigated for its potential use in tissue regeneration, particularly in the treatment of skin wounds and ulcers.
Propiedades
IUPAC Name |
2-[(4-bromobenzoyl)carbamothioylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O3S/c16-10-7-5-9(6-8-10)13(19)18-15(22)17-12-4-2-1-3-11(12)14(20)21/h1-8H,(H,20,21)(H2,17,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLQKLQYCXVCED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=S)NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Bromobenzoyl)carbamothioylamino]benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

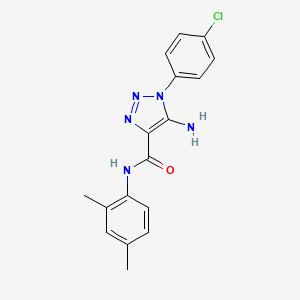
![2-({1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B5235988.png)
![2-{3-allyl-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione](/img/structure/B5235989.png)
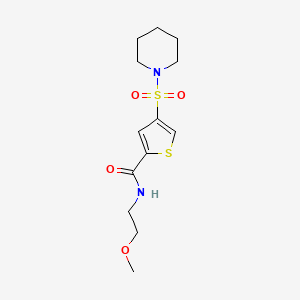
![N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5236008.png)
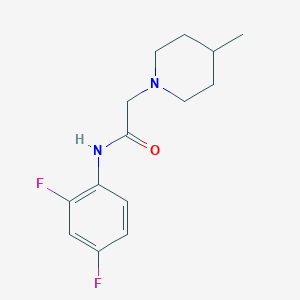
![N-(3-chlorophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5236025.png)
![N-methyl-N-[(2,3,5,6-tetramethylphenyl)sulfonyl]glycine](/img/structure/B5236029.png)
![2-(2-fluorophenyl)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5236030.png)
![5-[3-(4-nitrophenyl)-2-propen-1-ylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5236051.png)
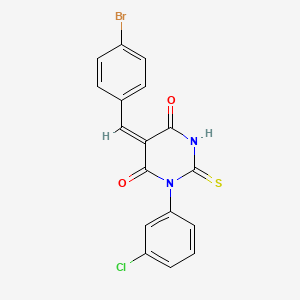
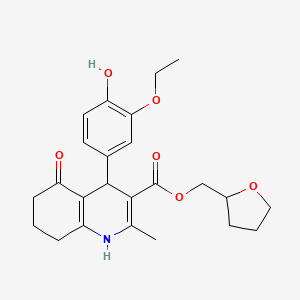
![2-[2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl]-6-phenyl-3(2H)-pyridazinone](/img/structure/B5236058.png)
![4-{3-[(4-methylbenzyl)thio]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}phenol](/img/structure/B5236068.png)